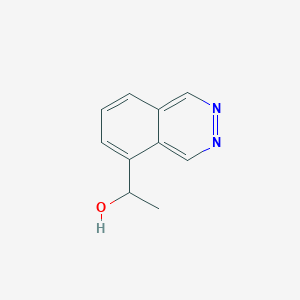

1-(Phthalazin-5-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-phthalazin-5-ylethanol |

InChI |

InChI=1S/C10H10N2O/c1-7(13)9-4-2-3-8-5-11-12-6-10(8)9/h2-7,13H,1H3 |

InChI Key |

UFWSBRSVLDSHED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=CN=NC=C21)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phthalazin 5 Yl Ethanol and Analogous Phthalazine Scaffolds

Strategic Retrosynthesis of the 1-(Phthalazin-5-yl)ethanol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. youtube.comyoutube.comyoutube.com For this compound, the analysis reveals several logical disconnections.

The most apparent disconnection is the carbon-carbon bond between the phthalazine (B143731) ring and the ethanol (B145695) side chain. This suggests a nucleophilic addition of a methyl group equivalent to a phthalazine-5-carboxaldehyde precursor. This is a common strategy for forming carbon-carbon bonds on aromatic rings.

A second approach involves a functional group interconversion (FGI). The secondary alcohol of the target molecule can be traced back to the reduction of a ketone, specifically 5-acetylphthalazine. This simplifies the synthesis to creating a C-C bond via methods that install an acetyl group, followed by a standard reduction.

The phthalazine core itself can be disconnected. The bicyclic system is typically formed through the condensation of a hydrazine (B178648) derivative with a suitable benzene-1,2-dicarbonyl precursor, such as phthalic anhydride (B1165640), phthalide (B148349), or a 2-acylbenzoic acid derivative. longdom.orglongdom.org This leads back to simple, often commercially available, benzene (B151609) derivatives.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Established Chemical Synthesis Pathways

The forward synthesis, guided by the retrosynthetic analysis, involves the initial construction of the phthalazine scaffold, followed by the introduction and modification of the side chain at the C-5 position.

Precursor Synthesis and Functionalization

The synthesis of the phthalazine core generally starts from ortho-substituted benzene derivatives. A widely used method is the reaction of phthalic anhydride with hydrazine hydrate (B1144303). longdom.orglongdom.org Depending on the reaction conditions, this can lead to phthalazinone intermediates. To obtain a fully aromatic phthalazine ring, precursors like 1,4-dichlorophthalazine (B42487) are often synthesized, which serve as versatile intermediates for further functionalization. nih.govacs.org

For instance, 1,4-dichlorophthalazine can be prepared by treating phthalic anhydride with hydrazine hydrate to form phthalhydrazide, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

Once the phthalazine ring is formed, functionalization at the desired position is necessary. Direct C-H functionalization or metal-catalyzed cross-coupling reactions are modern approaches to introduce substituents. acs.orgacs.org However, a more classical approach might involve starting with an already substituted precursor, such as a substituted 2-acylbenzoic acid, and then forming the phthalazine ring. sci-hub.se For example, synthesizing 5-acetylphthalazine would likely involve a Friedel-Crafts acylation of a suitable phthalazine precursor or building the ring from a pre-acetylated benzene derivative.

Key Reaction Transformations and Mechanistic Considerations

Two primary transformations lead to the final this compound product:

Reduction of a Ketone: The reduction of 5-acetylphthalazine to this compound is a standard carbonyl reduction. Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., ethanol or methanol) are commonly used for this transformation.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the final secondary alcohol. youtube.com

Nucleophilic Addition to an Aldehyde: The addition of a methyl nucleophile to phthalazine-5-carboxaldehyde is another key step. A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is a suitable choice.

Mechanism: The organometallic reagent acts as a source of a carbanion-like methyl group, which is a potent nucleophile. It attacks the carbonyl carbon of the aldehyde. An acid workup step is then required to protonate the resulting magnesium alkoxide salt to give the desired alcohol. youtube.com

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing yield and purity. Several factors are considered:

| Reaction Step | Key Parameters for Optimization | Typical Conditions & Considerations |

| Phthalazine Core Synthesis | Solvent, Temperature, Catalyst | Reaction of phthalic anhydride derivatives with hydrazine hydrate is often performed in acetic acid or ethanol at reflux. longdom.orglongdom.org |

| Chlorination | Reagent Stoichiometry, Temperature | Use of POCl₃, often with PCl₅, requires careful temperature control to prevent side reactions. Refluxing is common. nih.gov |

| Ketone Reduction (e.g., NaBH₄) | Solvent, Temperature, Molar Ratio | Typically performed in methanol (B129727) or ethanol at low temperatures (0°C to room temperature) to ensure selectivity. Using an excess of NaBH₄ ensures complete conversion. |

| Grignard Reaction | Anhydrous Conditions, Solvent, Temperature | Strict exclusion of water is essential. Diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents. The reaction is often initiated at 0°C and then allowed to proceed at room temperature. |

Stereoselective Synthesis Approaches for Chiral this compound Enantiomers

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is of high importance. uwindsor.ca

Several strategies can be employed:

Asymmetric Reduction: The most direct route to a single enantiomer is the asymmetric reduction of the precursor ketone, 5-acetylphthalazine. This can be achieved using chiral reducing agents or catalysts. Metal-catalyzed hydrogen transfer reactions, such as those using Noyori-type ruthenium catalysts with chiral ligands, are highly effective for producing chiral alcohols with high enantiomeric excess (ee). researchgate.net

Enzymatic Kinetic Resolution: A racemic mixture of this compound can be resolved using enzymes. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product. This method is known as dynamic kinetic resolution (DKR) if a racemization catalyst is also present, which can theoretically convert the entire racemic starting material into a single enantiomeric product. mdpi.comnih.gov

Chiral Pool Synthesis: This approach would involve using a chiral starting material that already contains the required stereocenter. However, for this specific target, this is a less common strategy.

Asymmetric Dearomatization: Advanced methods involving the asymmetric dearomatization of the phthalazine ring itself can create chiral dihydrophthalazine derivatives. acs.org While not a direct synthesis of the target, these intermediates could potentially be converted to the desired chiral alcohol.

Table of Asymmetric Methods:

| Method | Description | Key Reagents/Catalysts |

|---|---|---|

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone. | Chiral boranes (e.g., CBS catalyst), Chiral metal complexes (e.g., Ru-BINAP). researchgate.net |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | Lipases (e.g., Novozym® 435), Proteases. mdpi.com |

| Anion-Binding Catalysis | Asymmetric addition to an in situ generated N-acylphthalazinium ion. | Chiral thiourea (B124793) catalysts. acs.org |

Derivatization and Structural Modification Strategies for Phthalazine Analogues

The phthalazine scaffold is a versatile platform for creating a diverse library of compounds. Various positions on the ring can be modified to explore structure-activity relationships.

Substitution at C1 and C4: Starting with 1,4-dichlorophthalazine, the chlorine atoms can be displaced by a wide range of nucleophiles. This allows for the introduction of alkoxy, aryloxy, amino, and piperazinyl groups through nucleophilic aromatic substitution (SₙAr) reactions. nih.govmdpi.com The reaction of 1,4-dichlorophthalazine with quinine, for example, has been used to synthesize chiral ligands. researchgate.net

Modification at the N2 Position: The nitrogen atom in the phthalazinone tautomer can be alkylated or functionalized. This is a common strategy to introduce different side chains, including those bearing dithiocarbamate (B8719985) moieties or other functional groups. mdpi.comnih.gov

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the phthalazine ring system. Iridium-catalyzed C-H borylation can introduce a boronic ester group, which can then participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or vinyl partners. acs.org Rhodium-catalyzed C-H amidation is another powerful tool. acs.org

Building Fused Systems: The phthalazine core can be used as a building block for more complex fused heterocyclic systems. For example, reactions with dicarbonyl compounds can lead to the formation of pyrazolo[1,2-b]phthalazine derivatives. longdom.orgdergipark.org.trchemrevlett.com

Novel Synthetic Approaches and Catalyst Development

The synthesis of phthalazine scaffolds, including derivatives analogous to this compound, has been an area of significant research, leading to the development of innovative synthetic methodologies and the exploration of novel catalysts. These advancements aim to improve reaction efficiency, yield, and environmental compatibility.

Recent progress has focused on multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules by combining three or more reactants in a single step. chemrevlett.comnih.govbenthamdirect.com This strategy is advantageous for its synthetic efficiency and reduced waste generation. nih.gov Various catalysts have been employed to facilitate these reactions, ranging from metal nanoparticles to non-toxic molecular catalysts.

One notable approach involves the one-pot, three-component condensation of phthalhydrazide, an aldehyde, and a 1,3-dicarbonyl compound. redalyc.orgscispace.com This method has been shown to be effective for the synthesis of pyrazolo[1,2-b]phthalazine and indazolo[1,2-b]phthalazine derivatives. The choice of catalyst and reaction conditions plays a crucial role in the success of these syntheses.

For instance, the use of ultrasound irradiation has been demonstrated to enhance reaction rates and yields for the synthesis of thiazolyl-phthalazinediones, offering a more efficient and less time-consuming alternative to conventional heating methods. nih.gov Similarly, solvent-free conditions, often coupled with a recyclable solid acid catalyst, present a greener alternative to traditional solvent-based syntheses. redalyc.orglongdom.org

The development of novel catalysts has been a key driver of innovation in phthalazine synthesis. Nanoparticle catalysts, such as nickel ferrite (B1171679) (NiFe2O4) and tin oxide (SnO2), have been successfully utilized as heterogeneous catalysts. derpharmachemica.comd-nb.info These catalysts are often easy to separate from the reaction mixture and can be reused, adding to the economic and environmental appeal of the synthetic route. derpharmachemica.com

Molecular iodine has also emerged as an inexpensive, non-toxic, and readily available catalyst for the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives. scispace.com This method benefits from mild reaction conditions and simple experimental procedures. Another example is the use of wet 2,4,6-trichlorotriazine (TCT) as a cheap and effective catalyst for the one-pot synthesis of various phthalazine derivatives under solvent-free conditions. redalyc.org

The following tables summarize some of the novel synthetic approaches and catalysts used in the synthesis of various phthalazine scaffolds.

Table 1: Catalyst Comparison for the Synthesis of 2H-indazolo[2,1-b]phthalazine-triones

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| NiCl2·6H2O | Solvent-free | 100 | 60 | 30 |

| CuCl2·2H2O | Solvent-free | 100 | 60 | 35 |

| CaCl2·2H2O | Solvent-free | 100 | 60 | 25 |

| MnCl2·4H2O | Solvent-free | 100 | 60 | 28 |

| SnCl2·2H2O | Solvent-free | 100 | 60 | 60 |

| SnO2 NPs | Solvent-free | 100 | 20 | 95 |

| This table is based on a model reaction with 4-chlorobenzaldehyde, dimedone, and phthalhydrazide. d-nb.info |

Table 2: Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones using a NiFe2O4 Nanoparticle Catalyst

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | 4a | 25 | 94 |

| 4-Chlorobenzaldehyde | 4b | 30 | 92 |

| 4-Methylbenzaldehyde | 4c | 25 | 95 |

| 4-Methoxybenzaldehyde | 4d | 30 | 90 |

| 4-Nitrobenzaldehyde | 4e | 35 | 88 |

| Reactions were carried out at 55°C in ethanol. derpharmachemica.com |

Table 3: Synthesis of 2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione Derivatives using Molecular Iodine

| Aldehyde | Product | Time (min) | Yield (%) |

| 4-ClC6H4CHO | 4a | 30 | 95 |

| 4-O2NC6H4CHO | 4b | 30 | 91 |

| 4-MeOC6H4CHO | 4c | 30 | 92 |

| 3-O2NC6H4CHO | 4d | 30 | 89 |

| 4-HOC6H4CHO | 4e | 30 | 85 |

| Reactions were carried out in refluxing ethanol with 10 mol% I2. scispace.com |

These examples highlight the trend towards developing more efficient, environmentally friendly, and cost-effective methods for the synthesis of diverse phthalazine derivatives. The continuous exploration of new catalysts and reaction conditions is expected to further expand the synthetic toolbox for accessing these important heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and environment of each atom can be constructed.

In ¹H NMR analysis of 1-(Phthalazin-5-yl)ethanol, the spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide critical structural information. The aromatic protons on the phthalazine (B143731) ring system typically appear in the downfield region (δ 7.5-9.5 ppm) due to the deshielding effects of the aromatic ring currents. The protons of the ethanol (B145695) side chain—the methine (CH) and the methyl (CH₃)—would appear in the upfield region. The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Based on the structure, the expected signals would include:

A doublet for the methyl protons (CH₃).

A quartet for the methine proton (CH), coupled to the methyl protons.

A series of multiplets or distinct signals for the protons on the phthalazine ring.

A singlet or broad signal for the hydroxyl proton (OH).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (Ethanol) | 1.5 - 1.7 | Doublet (d) |

| OH (Ethanol) | Variable (e.g., 2.0 - 5.0) | Singlet (s), broad |

| CH (Ethanol) | 5.0 - 5.5 | Quartet (q) |

Note: The table above is based on theoretical predictions and typical chemical shift values for similar structural motifs. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's electronic environment. Carbons in the aromatic phthalazine ring are expected in the δ 120-160 ppm range. The carbons of the ethanol side chain will appear at higher field strengths.

The predicted ¹³C NMR spectrum would display ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Ethanol) | 20 - 30 |

| CH (Ethanol) | 65 - 75 |

| Aromatic C (Phthalazine) | 120 - 135 |

Note: The table above is based on theoretical predictions. The specific shifts for the individual aromatic carbons would require detailed spectral analysis or computational modeling.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorption bands would confirm the presence of the hydroxyl and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3500 - 3200 (broad) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 3000 - 2850 |

| Aromatic C=C/C=N | Ring stretch | 1650 - 1450 |

The presence of a broad band in the 3200-3500 cm⁻¹ region is a strong indicator of the O-H group, while multiple sharp peaks between 1450 cm⁻¹ and 1650 cm⁻¹ would be characteristic of the phthalazine aromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₀H₁₀N₂O), the calculated molecular weight is approximately 174.20 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 174.

The fragmentation pattern can offer further structural proof. Plausible fragmentation pathways include:

Loss of a methyl group (•CH₃) to yield a fragment ion at m/z 159 [M-15]⁺.

Loss of water (H₂O) to give an ion at m/z 156 [M-18]⁺.

Cleavage of the C-C bond of the side chain to lose an acetaldehyde (B116499) molecule, resulting in a phthalazine radical cation.

Fragmentation of the phthalazine ring system itself.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and stereochemistry. While crystallographic data has been reported for some phthalazine derivatives, enabling the study of their solid-state conformations, publicly available single-crystal X-ray diffraction data for this compound is not currently documented. Should such data become available, it would offer unequivocal proof of the compound's structure and conformation in the solid state.

Elemental Compositional Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to confirm the empirical and molecular formula. The calculated elemental composition of this compound is compared against experimentally determined values to verify the purity and identity of the synthesized compound.

Table 4: Elemental Composition of this compound (C₁₀H₁₀N₂O)

| Element | Symbol | Atomic Weight | Calculated % |

|---|---|---|---|

| Carbon | C | 12.01 | 68.95% |

| Hydrogen | H | 1.008 | 5.79% |

| Nitrogen | N | 14.007 | 16.08% |

An experimental finding that closely matches these calculated percentages would provide strong evidence for the proposed molecular formula.

In Vitro Biological Evaluation and Pharmacological Profiling of 1 Phthalazin 5 Yl Ethanol and Its Derivatives

Cell-Based Assays for Antiproliferative and Cytotoxic Activity

Cell-based assays are fundamental in the preliminary screening of potential anticancer agents. These assays provide crucial information on the ability of a compound to inhibit cell growth or induce cell death in various cancer cell lines.

Quantitative cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays, are widely used to assess the cytotoxic and antiproliferative effects of novel compounds.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. nih.gov Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.gov This method has been employed to evaluate the anticancer potential of various phthalazine (B143731) derivatives against a panel of human cancer cell lines. nih.govrsc.org

For instance, a number of novel phthalazine derivatives have been synthesized and evaluated for their antiproliferative activity against human tumor cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), using the MTT assay. nih.govrsc.org Some of these compounds have demonstrated significant cytotoxicity, with IC50 values in the micromolar range. nih.govresearchgate.net For example, certain β-Ala-phthalazine derivatives showed potent cytotoxicity against liver cancer cells. tandfonline.com Similarly, some oxadiazol-phthalazinone derivatives displayed promising antiproliferative activity against liver (HepG2) and breast (MCF7) cancer cell lines, with some selectivity towards cancer cells over normal fibroblasts (WI-38). nih.gov

Studies have shown that the substitution pattern on the phthalazine ring significantly influences the cytotoxic activity. For example, some 1,2,4-triazolo[3,4-a]phthalazine derivatives have exhibited good anticancer activities against MGC-803, EC-9706, HeLa, and MCF-7 cell lines. nih.gov Furthermore, certain phthalazine-piperazine-pyrazole conjugates have shown significant activity against MCF-7, A549, and DU-145 cancer cells. researchgate.net

The SRB assay is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It offers a reliable and sensitive method for assessing the antiproliferative effects of chemical compounds.

The National Cancer Institute (NCI) utilizes a two-stage process for in vitro anticancer screening, which often begins with evaluating compounds against a panel of 60 human cancer cell lines at a single high dose. nih.gov Phthalazine derivatives have been subjected to this screening, with some biarylurea and vatalanib (B1682193) analogues showing excellent broad-spectrum anti-proliferative activity against various cancer cell lines, including leukemia, renal, melanoma, and breast cancer. nih.gov

Table 1: Antiproliferative Activity of Selected Phthalazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Assay | Key Findings | Reference(s) |

| β-Ala-phthalazine derivatives | Liver Cancer | MTT | Potent cytotoxicity observed. | tandfonline.com |

| Oxadiazol-phthalazinone derivatives | HepG2, MCF-7 | MTT | Promising and selective antiproliferative activity. | nih.govrsc.org |

| 1,2,4-triazolo[3,4-a]phthalazine derivatives | MGC-803, EC-9706, HeLa, MCF-7 | MTT | Good anticancer activities. | nih.gov |

| Phthalazine-piperazine-pyrazole conjugates | MCF-7, A549, DU-145 | Not Specified | Significant activity against all tested cell lines. | researchgate.net |

| Biarylurea and Vatalanib analogues | NCI 60 cell line panel | Not Specified | Excellent broad-spectrum anti-proliferative activity. | nih.gov |

| Phthalazinone derivatives | HT-29, PC-3 | MTT | Cytotoxic in the micromolar range. | researchgate.net |

| Phthalazin-1(2H)-one dithiocarbamate (B8719985) derivatives | A2780, NCI-H460, MCF-7 | MTT | Significant differences in activity and selectivity based on moiety location. | mdpi.com |

| Phthalazine-based compounds | MDA-MB-231 | MTT | Potent cytotoxic activities observed. | nih.gov |

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for their biological activity. This approach is instrumental in identifying novel "hit" compounds with therapeutic potential from vast chemical spaces. While specific HTS campaigns solely focused on 1-(Phthalazin-5-yl)ethanol are not extensively detailed in the provided context, the principles of HTS are relevant to the broader discovery of active phthalazine derivatives. HTS assays are often miniaturized versions of conventional assays, such as cell viability or enzyme inhibition assays, adapted for automated handling and analysis.

The discovery of phthalazine-based inhibitors of the TGFβ pathway, for example, involved screening an in-house chemical library. nih.gov This process led to the identification of a phthalazin-1-amine with initial potency, which was then optimized through the synthesis and evaluation of a focused library of derivatives. nih.gov Similarly, a pharmacophore-based in silico screening of a compound library was used to identify potential human poly(ADP-ribose) polymerase (hPARP) inhibitors, which were then validated through in vitro enzyme assays. nih.gov

Enzyme Inhibition Studies and Target Validation (e.g., PARP-1, VEGFR-2)

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further drug development. Enzyme inhibition assays are a key component of this process. Several phthalazine derivatives have been investigated for their inhibitory activity against key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

PARP-1 Inhibition:

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. bpsbioscience.com Inhibition of PARP-1 can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. bpsbioscience.com Several 4-substituted-2H-phthalazin-1-ones have been identified as potent PARP inhibitors. nih.gov With Olaparib, an approved PARP inhibitor, serving as a lead compound, new series of phthalazinone derivatives have been designed and synthesized. nih.gov In vitro PARP1 inhibition assays have demonstrated that the inhibitory activities of these derivatives are influenced by the type of substituent and the length of the alkyl chain connecting to the aromatic ring. nih.gov

VEGFR-2 Inhibition:

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. ekb.eg Inhibition of VEGFR-2 is a well-established anti-cancer strategy. A number of phthalazine derivatives have been designed and evaluated as VEGFR-2 inhibitors. nih.govrsc.orgresearchgate.net For example, certain phthalazine derivatives have shown potent VEGFR-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range, comparable to or even better than the reference drug Sorafenib. nih.govtandfonline.com Molecular docking studies have been employed to understand the binding interactions of these derivatives with the VEGFR-2 active site, providing insights for further optimization. nih.govmedchemexpress.com

Table 2: Enzyme Inhibition by Phthalazine Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference(s) |

| 4-Substituted-2H-phthalazin-1-ones | PARP-1 | Potent inhibition observed. | nih.gov |

| Novel phthalazinone derivatives | PARP-1 | Inhibitory activity dependent on substituents and alkyl chain length. | nih.gov |

| Various phthalazine derivatives | VEGFR-2 | Potent inhibition, with some compounds having nanomolar IC50 values. | nih.govnih.govtandfonline.com |

| 2H-indazolo[2,1-b]phthalazine-triones | Carbonic Anhydrase I & II | Satisfactory inhibitory effects. | yildiz.edu.tr |

| Oxadiazol-phthalazinone derivatives | MAPK, Topo II | Reduction in enzyme concentrations at submicromolar levels. | nih.govrsc.org |

| Phthalazine-based compounds | EGFR | Promising potent inhibition with nanomolar IC50 values. | nih.gov |

Modulation of Specific Cellular Pathways

Beyond direct enzyme inhibition, the biological activity of phthalazine derivatives can be attributed to their ability to modulate specific cellular signaling pathways.

For instance, some phthalazine derivatives have been found to inhibit the TGFβ signaling pathway, a crucial pathway involved in cell growth, differentiation, and immune regulation. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. nih.gov Notably, a novel phthalazine chemotype was identified that impairs the TGFβ pathway without directly inhibiting the TGFβRI kinase, suggesting a non-canonical mechanism of action. nih.gov This was confirmed by the observed reduction in Smad phosphorylation, a key downstream event in TGFβ signaling. nih.gov

Furthermore, some oxadiazol-phthalazinone derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. nih.govrsc.org This is achieved through the modulation of key regulatory proteins, including the upregulation of the tumor suppressor p53 and caspase 3, and the downregulation of cyclin-dependent kinase 1 (cdk1). nih.govrsc.org These findings highlight the potential of phthalazine derivatives to interfere with fundamental cellular processes that are often deregulated in cancer.

Antimicrobial Spectrum Analysis

In addition to their anticancer properties, phthalazine derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

The antibacterial potential of phthalazine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nanobioletters.comglobalresearchonline.net The synthesis of various new series of phthalazine derivatives has been undertaken with the aim of discovering novel antimicrobial agents. globalresearchonline.netekb.eg

Studies have shown that many newly synthesized phthalazine derivatives exhibit potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. nanobioletters.comekb.eg For example, a series of phthalazine derivatives were synthesized and tested for their in vitro antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with several compounds showing good activity. globalresearchonline.net The substitution pattern on the phthalazine ring was found to influence the antibacterial efficacy. globalresearchonline.net

Furthermore, the incorporation of a sugar moiety onto the phthalazine ring has been shown to enhance the biological properties, with some saccharide-grafted phthalazine derivatives exhibiting significant inhibitory effects against various bacterial and fungal strains. nih.gov Molecular docking studies have complemented these experimental findings by revealing strong binding interactions between the phthalazine derivatives and key microbial enzymes, supporting their observed inhibitory effects. ekb.eg

Table 3: Antibacterial Activity of Phthalazine Derivatives

| Derivative Class | Bacterial Strains | Key Findings | Reference(s) |

| Various phthalazine derivatives | Escherichia coli, Staphylococcus aureus | Potent antibacterial activity. | ekb.eg |

| Substituted phthalazine derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Good antibacterial activity, influenced by substitution pattern. | globalresearchonline.net |

| Saccharide-grafted phthalazine derivatives | Various bacterial and fungal strains | Enhanced inhibitory effects compared to the parent compound. | nih.gov |

| Phthalazine-5,10-dione derivatives | B. subtilis, B. sphaericus, S. aureus, P. aeruginosa | Activity comparable to reference antibiotics for some derivatives. | ekb.eg |

Antifungal Activity Assessment

The antifungal potential of phthalazine derivatives has been a subject of scientific investigation, with several studies exploring their efficacy against various fungal strains. osf.iopharmainfo.inresearchgate.netosf.io Research in this area has demonstrated that the introduction of different substituents to the phthalazine nucleus can lead to compounds with significant antifungal properties. pharmainfo.in

In one study, a series of novel phthalazine derivatives were synthesized and evaluated for their antifungal activity. longdom.org The results indicated that some of these compounds exhibited positive antifungal effects. longdom.org Another area of research has focused on Schiff bases of hydralazine, a 1-substituted phthalazine, which have shown important medicinal properties, including antifungal activities. scirp.orgresearchgate.net

Furthermore, the synthesis of new heterocyclic molecules derived from phthalazine has yielded compounds with notable antimicrobial and antifungal activity. longdom.org These studies often involve screening against various bacterial and fungal strains to determine the spectrum of activity. researchgate.net The agar (B569324) diffusion method is a common technique used to assess the in vitro antimicrobial and antifungal capabilities of these newly synthesized compounds. longdom.orgresearchgate.net For instance, some synthesized phthalazine derivatives have been tested against fungal strains using fusidic acid as a standard. longdom.org

While the direct antifungal activity of this compound is not extensively detailed in the provided context, the broader research on phthalazine derivatives suggests that this class of compounds holds promise for the development of new antifungal agents. osf.iopharmainfo.inresearchgate.netosf.io

Anti-Inflammatory Potential Evaluation

The anti-inflammatory properties of phthalazine derivatives have been extensively investigated, with many compounds demonstrating significant activity in various in vitro and in vivo models. osf.iopharmainfo.inresearchgate.netosf.ioontosight.ai Phthalazinone derivatives, in particular, have been a focus of research due to their known anti-inflammatory effects. researchgate.net

Several studies have synthesized and evaluated new phthalazine and phthalazinone derivatives for their anti-inflammatory potential. nih.govnih.gov For example, a series of sixteen new phthalazinone derivatives were synthesized and tested, with two compounds, 2b and 2i, showing significant anti-inflammatory activity comparable to the standard drug etoricoxib (B1671761) in the carrageenan-induced rat paw edema model. nih.gov Another study designed and synthesized thirty-one novel phthalide (B148349) derivatives, with compound 9o emerging as a potent anti-inflammatory agent. nih.gov This compound demonstrated a high inhibitory rate against LPS-induced nitric oxide (NO) over-expression with an IC50 value of 0.76 μM. nih.gov

The mechanism of anti-inflammatory action for some phthalazine derivatives has been linked to the inhibition of key inflammatory mediators. Some compounds have been identified as potent and selective COX-2 inhibitors, which is a key enzyme in the inflammatory pathway. osf.io Preliminary mechanism studies on compound 9o indicated that it activates the Nrf2/HO-1 signaling pathway and blocks the NF-κB/MAPK signaling pathway, both of which are crucial in the inflammatory response. nih.gov

The anti-inflammatory activity of phthalazine derivatives is often evaluated using models such as the carrageenan-induced rat paw edema model. nih.gov The results from these studies suggest that phthalazine-based compounds are a promising class for the development of new anti-inflammatory drugs. osf.iopharmainfo.inresearchgate.netosf.io

Other Relevant In Vitro Biological Activities

Derivatives of phthalazine have been shown to possess a wide array of other in vitro biological activities, highlighting the versatility of this heterocyclic scaffold in medicinal chemistry. pharmainfo.inresearchgate.netosf.ioontosight.ai

Anti-onchocercal Activity: A novel Schiff base derived from hydralazine, 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone (APN), has demonstrated significant anti-onchocercal activity. scirp.orgresearchgate.netscirp.org In vitro studies revealed that APN was effective against both the microfilariae and adult worms of Onchocerca ochengi. scirp.orgresearchgate.netscirp.org The compound exhibited an IC50 value of 0.3125 µg/mL on microfilariae and 10 µg/mL on adult worms, indicating its potential as a lead for developing new antifilarial drugs. scirp.orgresearchgate.netscirp.org

Anticonvulsant Activity: Numerous studies have reported the anticonvulsant properties of phthalazine derivatives. pharmainfo.insioc-journal.cnnih.govsapub.orgnih.govresearchgate.netresearchgate.net For instance, N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine (7a) was identified as a highly potent compound with a median effective dose of 5.89 mg·kg-1 in the maximal electroshock test in mice, surpassing the efficacy of the reference drug carbamazepine. sioc-journal.cn Another derivative, 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (4m), also showed significant anticonvulsant activity with a median effective dose (ED50) of 6.8 mg/kg and a high protective index. nih.gov The mechanism for some of these derivatives is believed to be through the antagonism of AMPA receptors. sapub.orgnih.gov

Cardiotonic and Vasorelaxant Activities: Phthalazine derivatives have been investigated for their cardiovascular effects. nih.gov Several 6,7-dimethoxyphthalazine (B185709) derivatives have exhibited potent cardiotonic activity. nih.gov Additionally, a number of phthalazine derivatives have demonstrated vasorelaxant properties. pharmainfo.inresearchgate.netresearchgate.netnih.gov In one study, seven synthesized compounds showed higher vasorelaxant activity than the reference drug prazosin, with compound 8d being particularly potent with an IC50 of 0.10 mM. nih.gov The vasorelaxant effect of some phthalazinones has been measured on isolated rat aorta rings. osf.io

Antidiabetic Activity: The potential of phthalazine derivatives as antidiabetic agents has also been explored. osf.ioresearchgate.netnih.govmdpi.com Phthalazin-1(2H)-ones are of interest for their antidiabetic properties. longdom.org Zopolrestat, a phthalazinone derivative, has been studied for its ability to inhibit aldose reductase, which could help prevent diabetic complications. nih.gov

Antihistamine Activity: Certain phthalazine derivatives have shown antihistamine-H1 receptor antagonist activity. osf.iorxlist.com Azelastine, a well-known phthalazine derivative, is used for treating allergic rhinitis. nih.gov Research has also been conducted on phthalazinone analogues for their H1 and H3 receptor potency in the context of allergic rhinitis. osf.io

Antiviral Activity: The antiviral potential of phthalazine derivatives has been reported against various viruses. osf.ioontosight.ainih.govnih.govresearchgate.net Phthalazinone derivatives have been identified as potent inhibitors of the rabies virus (RABV) and other lyssaviruses. nih.gov Another study identified a phthalazinone derivative, 19f, as a potent inhibitor of the Hepatitis B virus (HBV) with an IC50 of 0.014 ± 0.004 μM in vitro. nih.gov Furthermore, a novel phthalic acid ester derivative demonstrated antiviral activity against dengue virus, human parainfluenza virus, and chikungunya virus. researchgate.net

The diverse pharmacological profile of phthalazine derivatives underscores their importance as a privileged scaffold in drug discovery and development.

Based on a comprehensive review of the available research, there is no specific information detailing the computational chemistry and in silico drug design applications for the compound “this compound.”

While extensive research exists on the computational analysis of various other phthalazine derivatives, the data required to populate the requested article sections for this specific molecule is not present in the provided search results. Methodologies such as molecular docking, SAR, QSAR, and Density Functional Theory have been applied to different but related phthalazine structures to explore their potential as therapeutic agents. However, a direct application and detailed findings for "this compound" are not documented.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline focusing solely on "this compound."

Computational Chemistry and in Silico Drug Design Applications

Computational Pharmacological Profiling

There is no available data from specific computational pharmacological profiling studies for 1-(Phthalazin-5-yl)ethanol. In silico pharmacological profiling, which predicts the interaction of a compound with a range of biological targets and its potential off-target effects, has been conducted for other, more complex phthalazine (B143731) derivatives. ajchem-b.comajchem-b.comnih.gov These studies often involve screening against panels of receptors and enzymes to predict potential therapeutic applications and side effects. However, the results of such studies are highly dependent on the specific molecular structure, and in the absence of research on this compound, its computational pharmacological profile remains uncharacterized.

Future Trajectories and Emerging Research Paradigms in 1 Phthalazin 5 Yl Ethanol Research

Identification of Novel Biological Targets and Therapeutic Applications

The phthalazine (B143731) core is associated with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. pharmainfo.inosf.iolongdom.org Future research on 1-(Phthalazin-5-yl)ethanol will likely focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications.

Initial research has identified phthalazine derivatives as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial in cancer therapy. osf.ionih.gov Furthermore, some phthalazine compounds have shown potential as non-kinase inhibitors of the TGFβ pathway, presenting new avenues for therapeutic intervention. nih.gov

Future screening of this compound could extend to other enzyme families, ion channels, and G-protein coupled receptors. High-throughput screening campaigns can efficiently assess the compound's activity against a wide range of molecular targets, potentially identifying unexpected therapeutic opportunities.

Table 1: Potential Biological Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | Aurora Kinases, VEGFR-2 | Oncology |

| Enzymes | PARP, COX-2, LOX-5 | Oncology, Inflammation |

| Receptors | TGFβ Pathway Receptors | Oncology, Fibrosis |

| Other | Aldose Reductase | Diabetic Complications |

Development of Multi-Target Directed Ligands

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. nih.govtandfonline.comjocpr.com This complexity has driven the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. nih.govfrontiersin.org The phthalazine scaffold, with its proven bioactivity, is an attractive starting point for the design of MTDLs.

For neurodegenerative diseases like Alzheimer's, an MTDL approach could involve combining the phthalazine core with other pharmacophores to concurrently inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), while also preventing amyloid-β aggregation. tandfonline.comfrontiersin.org This strategy aims to provide a more holistic treatment by addressing several aspects of the disease's pathology. jocpr.com

The structure of this compound offers multiple points for chemical modification, making it a suitable candidate for incorporation into an MTDL design strategy. By appending other bioactive moieties, researchers could develop novel compounds with a tailored polypharmacological profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.comnih.gov These technologies can be applied to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, significantly reducing the time and cost of research and development. nih.govnih.govbpasjournals.com

In the context of this compound, AI algorithms can be trained on existing data for phthalazine derivatives to predict potential biological targets and design new analogs with improved efficacy and safety profiles. mdpi.comnih.gov Generative AI models can even propose novel molecular structures based on desired pharmacological properties, opening up new avenues for chemical exploration. harvard.edu

Furthermore, AI can optimize synthetic pathways, making the production of this compound and its derivatives more efficient and sustainable. scitechdaily.commdpi.com By analyzing vast datasets of chemical reactions, AI can identify the most effective and environmentally friendly synthetic routes. mdpi.com

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Target Prediction | Algorithms predict biological targets based on chemical structure. | Accelerates identification of therapeutic applications. |

| De Novo Design | Generative models create novel phthalazine derivatives with desired properties. | Expands chemical space for drug discovery. |

| ADMET Prediction | ML models predict absorption, distribution, metabolism, excretion, and toxicity. | Reduces late-stage failures in drug development. |

| Synthesis Planning | AI suggests optimal and sustainable synthetic routes. | Improves efficiency and reduces environmental impact. |

Exploration of New Synthetic Methodologies for Scalability and Sustainability

The development of efficient, scalable, and sustainable synthetic methods is crucial for the translation of a promising compound from the laboratory to the clinic. Modern synthetic organic chemistry is increasingly focused on the principles of green chemistry, which aim to minimize waste and reduce the environmental impact of chemical processes. rasayanjournal.co.innumberanalytics.commdpi.com

Recent advances in the synthesis of heterocyclic compounds, including phthalazines, have focused on multicomponent reactions, microwave-assisted synthesis, and the use of environmentally benign solvents and catalysts. rsc.orgfrontiersin.orgnih.gov These approaches offer significant advantages over traditional synthetic methods, including shorter reaction times, higher yields, and reduced waste generation. rasayanjournal.co.in

Future research into the synthesis of this compound will likely explore these green chemistry principles to develop a manufacturing process that is both economically viable and environmentally responsible. The adoption of such methodologies will be essential for the compound's long-term development and potential commercialization.

Collaborative Research Opportunities and Translational Pathways

The journey of a new chemical entity from a laboratory discovery to a marketed drug is a long and complex process that requires a multidisciplinary and collaborative effort. Advancing the research on this compound will necessitate partnerships between academic researchers, pharmaceutical companies, and government agencies. nih.gov

Collaborations between synthetic chemists, pharmacologists, computational scientists, and clinicians will be essential to fully elucidate the therapeutic potential of this compound. Organizations like the National Center for Advancing Translational Sciences (NCATS) can provide resources and expertise to help bridge the gap between basic research and clinical development. nih.gov

Establishing these collaborative frameworks early in the research process can streamline the translational pathway, facilitating the efficient progression of this compound from a promising lead compound to a potential new medicine.

Q & A

Q. Basic

- Methodological Answer : A common approach involves refluxing phthalazine derivatives with ethylene oxide or acetylating agents in ethanol, followed by purification via column chromatography. For optimization, use Response Surface Methodology (RSM) with parameters like temperature, molar ratios, and solvent polarity (ethanol is often preferred due to its miscibility and low toxicity). Experimental validation should include monitoring by TLC and NMR for intermediate verification .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. Basic

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the phthalazine ring substitution pattern and ethanol moiety.

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with methanol/water gradients.

- FTIR : Identify hydroxyl (-OH) and aromatic C-H stretching frequencies. Cross-validate with PubChem or CAS spectral data .

How does the solubility profile of this compound influence solvent selection for kinetic studies?

Q. Basic

- Methodological Answer : Conduct systematic solubility screening in polar (e.g., ethanol, DMSO) and non-polar solvents. Ethanol is often optimal for balancing solubility and reaction kinetics. Use Hansen solubility parameters to predict solvent compatibility. For aqueous systems, consider co-solvents like PEG-400 .

What mechanistic insights exist for the reactivity of the phthalazine ring in this compound under nucleophilic conditions?

Q. Advanced

- Methodological Answer : The phthalazine ring’s electron-deficient nature makes it susceptible to nucleophilic aromatic substitution. Use DFT calculations (e.g., Gaussian09) to map electron density distributions. Experimentally, track substituent effects via Hammett plots or isotopic labeling (e.g., O in ethanol) to study regioselectivity .

How can Box-Behnken experimental designs improve yield optimization for this compound synthesis?

Q. Advanced

- Methodological Answer : Implement a three-factor Box-Behnken design to evaluate temperature, catalyst loading, and ethanol concentration. Analyze interactions using ANOVA and contour plots. For example, higher ethanol ratios may reduce byproduct formation but slow reaction rates. Validate with triplicate runs .

How should researchers address contradictions in biological activity data for this compound across different assay models?

Q. Advanced

- Methodological Answer :

- Hypothesis Testing : Compare dose-response curves in cell-based vs. enzymatic assays.

- Meta-Analysis : Aggregate data from PubChem BioAssay or ChEMBL, adjusting for variables like cell line heterogeneity.

- Mechanistic Deconvolution : Use siRNA knockdown or competitive inhibitors to isolate target pathways .

What in silico strategies are effective for predicting the metabolic fate of this compound?

Q. Advanced

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to simulate hepatic metabolism (e.g., CYP450 oxidation).

- Molecular Docking : Model interactions with alcohol dehydrogenases using AutoDock Vina.

- QSAR Models : Train on analogs (e.g., 1-Phenylethanol) to predict toxicity thresholds .

How do structural modifications to the phthalazine ring alter the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance Suzuki-Miyaura coupling efficiency. Compare with 1-(4-Methylphenyl)ethanol derivatives to isolate steric vs. electronic effects. Monitor reaction progress via in situ Raman spectroscopy .

What protocols ensure stability of this compound under long-term storage conditions?

Q. Advanced

- Methodological Answer :

Which assays are most robust for evaluating the anti-cancer activity of this compound in vitro?

Q. Advanced

- Methodological Answer :

- MTT/PrestoBlue : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2).

- Apoptosis Markers : Use Annexin V-FITC/PI staining with flow cytometry.

- Synergy Studies : Combine with cisplatin or doxorubicin; calculate combination indices (CI) via CompuSyn .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.